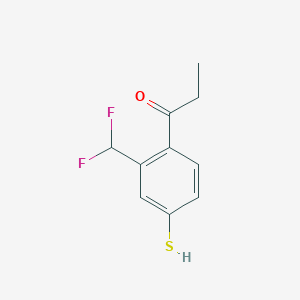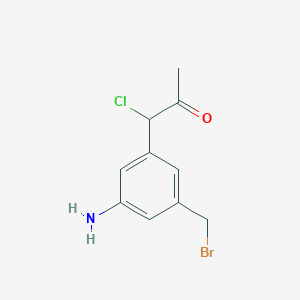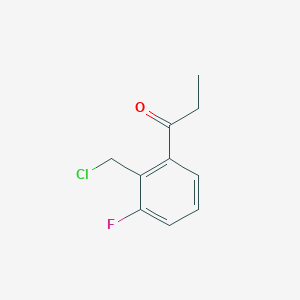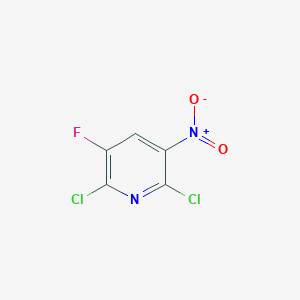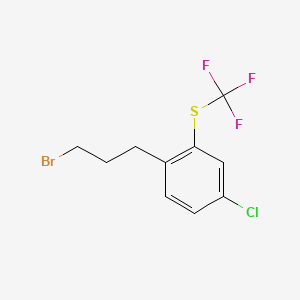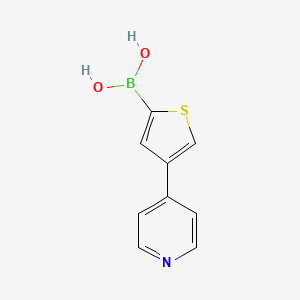
(4-(Pyridin-4-yl)thiophen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Pyridin-4-yl)thiophen-2-yl)boronic acid is a boronic acid derivative with the molecular formula C9H8BNO2S. It is a compound that features both a pyridine and a thiophene ring, making it a versatile reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-4-yl)thiophen-2-yl)boronic acid typically involves the coupling of a pyridine derivative with a thiophene derivative. One common method is the Suzuki-Miyaura coupling, which uses palladium as a catalyst and a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reagents are often purified through crystallization or chromatography to meet industrial standards .
化学反应分析
Types of Reactions
(4-(Pyridin-4-yl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiol derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
科学研究应用
(4-(Pyridin-4-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-(Pyridin-4-yl)thiophen-2-yl)boronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling, it acts as a nucleophile, transferring its organic group to a palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
相似化合物的比较
Similar Compounds
Thiophene-2-boronic acid: Similar in structure but lacks the pyridine ring.
Pyridine-4-boronic acid: Similar in structure but lacks the thiophene ring.
Uniqueness
(4-(Pyridin-4-yl)thiophen-2-yl)boronic acid is unique due to the presence of both pyridine and thiophene rings, which provide it with distinct electronic and steric properties. This dual functionality makes it more versatile in various chemical reactions compared to its simpler counterparts .
属性
分子式 |
C9H8BNO2S |
|---|---|
分子量 |
205.05 g/mol |
IUPAC 名称 |
(4-pyridin-4-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)9-5-8(6-14-9)7-1-3-11-4-2-7/h1-6,12-13H |
InChI 键 |
VZRXPGWPSDVBPT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CS1)C2=CC=NC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


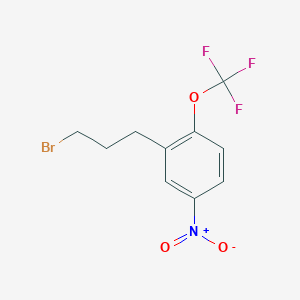
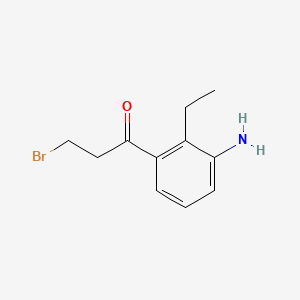
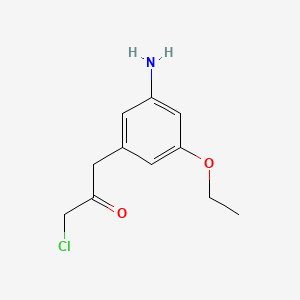

![1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14068389.png)
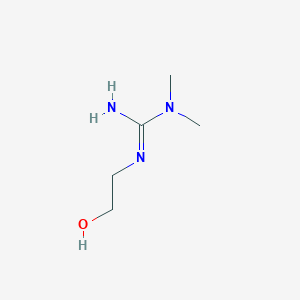

![(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14068417.png)
